molecular formula C10H11N B571566 2,3,5-Trimethylbenzonitrile CAS No. 88166-75-0

2,3,5-Trimethylbenzonitrile

Cat. No. B571566
CAS RN: 88166-75-0
M. Wt: 145.205
InChI Key: QRVBSIBNMSNTRO-UHFFFAOYSA-N
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Description

2,3,5-Trimethylbenzonitrile is a chemical compound with the molecular formula C10H11N and a molecular weight of 145.2 . It is an intermediate in the synthesis of Ketoprofen related compounds .


Synthesis Analysis

The synthesis of 2,3,5-Trimethylbenzoquinone (TMBQ), a compound related to 2,3,5-Trimethylbenzonitrile, from 2,3,6-trimethylphenol (TMP) and tert-butyl hydroperoxide (TBHP) was carried out in microreactors . The yield of TMBQ increased first and then decreased with raising the reaction temperature .


Molecular Structure Analysis

The molecular structure of 2,3,5-Trimethylbenzonitrile consists of a benzonitrile group with three methyl groups attached to the benzene ring . The InChI representation of the molecule is InChI=1S/C10H11N/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,1-3H3 .


Chemical Reactions Analysis

2,3,5-Trimethylbenzoquinone (TMBQ) can be formed by the oxidation of 2,3,6-trimethylphenol (TMP) with different kinds of oxidants, such as tert-butyl hydroperoxide, hydrogen peroxide, and oxygen . This selective catalytic oxidation process of phenols to quinones is extensively applied for the synthesis of bulk and fine chemicals .


Physical And Chemical Properties Analysis

2,3,5-Trimethylbenzonitrile has a molecular weight of 145.2 . More detailed physical and chemical properties were not found in the search results.

Safety And Hazards

The safety data sheet for a similar compound, 2,4,6-Trimethylbenzonitrile, indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear eye protection/face protection .

properties

IUPAC Name

2,3,5-trimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-4-8(2)9(3)10(5-7)6-11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVBSIBNMSNTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40710010
Record name 2,3,5-Trimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trimethylbenzonitrile

CAS RN

88166-75-0
Record name 2,3,5-Trimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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